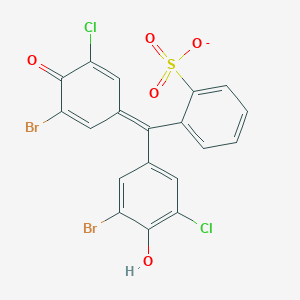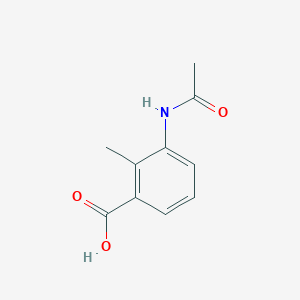
メタクリル酸銅(II)
概要
説明
Synthesis Analysis
Copper-based catalysts, including copper methacrylate complexes, can be synthesized using various methods. Electrochemical synthesis has been highlighted as a promising approach for preparing copper-based catalysts due to its simplicity, controllable conditions, and environmental friendliness (W. Ye, Xiaolin Guo, & T. Ma, 2021). This method might be adaptable for synthesizing copper(2+) methacrylate by adjusting the precursors and conditions.
Molecular Structure Analysis
The molecular structure of copper compounds can significantly influence their chemical behavior and applications. For copper(2+) methacrylate, understanding the coordination geometry and electronic structure is crucial for its application in catalysis and polymer science. While specific studies on copper(2+) methacrylate are not available, research on related copper complexes suggests that copper(II) ions often adopt square planar or distorted octahedral geometries in coordination compounds, which could be relevant for copper(2+) methacrylate (P. Faller & C. Hureau, 2009).
Chemical Reactions and Properties
Copper compounds, including copper(2+) methacrylate, are known for their catalytic properties, especially in redox reactions and polymerization processes. The reactivity can be attributed to the copper ion's ability to undergo redox cycling between Cu(I) and Cu(II) states, facilitating various chemical transformations. Studies on copper-based catalysts have demonstrated their effectiveness in electrocatalytic CO2 reduction and other catalytic processes, which may extend to copper(2+) methacrylate (W. Ye, Xiaolin Guo, & T. Ma, 2021).
科学的研究の応用
ハイドロゲル形成
メタクリル酸銅(II)はハイドロゲルの形成に使用できます。 具体的には、ポリ(2-ヒドロキシエチルメタクリレート)ハイドロゲルの作成に使用されてきました . これらのハイドロゲルは、水性Cu(II)を含む多孔質PHEMAハイドロゲルの形成、続いてヒドラジンによるCu(II)イオンのCu(0)(Cu NPs)への還元を含む2段階プロセスによって調製されました .
抗菌剤
メタクリル酸銅(II)から形成されることができる銅ナノ粒子(Cu NPs)は、抗菌剤として使用されてきました . Cu NPsは、周囲の培地中の大腸菌または黄色ブドウ球菌の増殖を中等度に阻害することがわかりました .
水浄化
銅ナノ粒子(Cu NPs)は、水浄化用途にも使用されてきました . ナノ粒子は、水から汚染物質を除去するのに役立ち、その品質と安全性を向上させることができます .
センサー
銅ナノ粒子(Cu NPs)は、センサーの開発に使用されてきました . これらのナノ粒子は、センサーの感度と選択性を向上させることができ、より効果的にします .
触媒
銅ナノ粒子(Cu NPs)は、さまざまな化学反応の触媒として使用されてきました . これらは、反応速度を高め、目的生成物の収率を向上させるのに役立ちます
作用機序
Copper is absorbed from the gut via high affinity copper uptake protein and likely through low affinity copper uptake protein and natural resistance-associated macrophage protein-2 . It is believed that copper is reduced to the Cu1+ form prior to transport . Copper’s antimicrobial activity against microorganisms is multifaceted, with the main mechanism of bactericidal activity being the generation of reactive oxygen species (ROS), which irreversibly damages membranes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
copper;2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Cu/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWHXRLOECMQDD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941429 | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19662-59-0, 53721-10-1 | |
| Record name | Copper methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019662590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053721101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper(2+) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Copper(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethynyl-1-azabicyclo[2.2.2]octane](/img/structure/B8800.png)
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)



![Thieno[2,3-c]pyridine-7(6H)-thione](/img/structure/B8807.png)
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)

![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)

![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)

